4-Bromo-1-ethoxy-2-nitrobenzene

Descripción general

Descripción

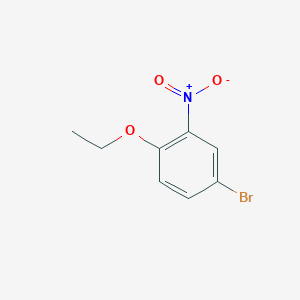

4-Bromo-1-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes the nitration of 1-ethoxy-2-nitrobenzene followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The bromination is then performed using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, iron(III) bromide, and nitric acid are commonly used.

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are used.

Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include further substituted benzene derivatives.

Nucleophilic Aromatic Substitution: Products include substituted nitrobenzenes with different nucleophiles.

Reduction: The major product is 4-bromo-1-ethoxy-2-aminobenzene.

Aplicaciones Científicas De Investigación

4-Bromo-1-ethoxy-2-nitrobenzene is used in various scientific research applications, including:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-ethoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.

1-Bromo-2-nitrobenzene: Lacks the ethoxy group, making it less reactive in certain reactions.

Uniqueness

4-Bromo-1-ethoxy-2-nitrobenzene is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in specific synthetic and research applications .

Actividad Biológica

4-Bromo-1-ethoxy-2-nitrobenzene is an organic compound classified as a nitrobenzene derivative. Its structure comprises a bromine atom, an ethoxy group, and a nitro group attached to a benzene ring. The molecular formula for this compound is , with a molecular weight of approximately 246.06 g/mol. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution, which influences cell signaling pathways and gene expression.

- Reactive Oxygen Species (ROS) Generation : The presence of the nitro group may lead to the production of ROS, potentially inducing oxidative stress within cells. This oxidative stress can affect cellular metabolism and function, making it significant in biochemical research .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have investigated the effects of nitrobenzene derivatives, including this compound:

- Cytotoxic Effects in Cell Lines : A study demonstrated that exposure to this compound resulted in significant cytotoxicity in human liver carcinoma cells (HepG2). The compound induced apoptosis through ROS generation and activation of caspase pathways.

- Antimicrobial Activity : Research indicated that this compound exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations .

- Genotoxic Studies : In vitro assays revealed that the compound could cause DNA strand breaks in cultured human lymphocytes, suggesting potential genotoxic effects that warrant further investigation regarding its safety profile .

Safety and Toxicology

The toxicological profile of nitrobenzene derivatives indicates potential health risks associated with exposure. Adverse effects reported include:

- Hepatotoxicity : Animal studies have shown that exposure can lead to liver damage characterized by increased enzyme levels and histopathological changes .

- Methemoglobinemia : Nitrobenzene compounds are known to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity in the blood .

Propiedades

IUPAC Name |

4-bromo-1-ethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPAGRQTPHRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624345 | |

| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383869-51-0 | |

| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.